The Discovery of Ascomycin from Streptomyces hygroscopicus: A Technical Guide
The Discovery of Ascomycin from Streptomyces hygroscopicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascomycin, also known as FK520, is a 23-membered macrolide with potent immunosuppressive properties, first isolated from the fermentation broth of Streptomyces hygroscopicus.[1][2] Structurally similar to tacrolimus (FK506), ascomycin has garnered significant attention for its therapeutic potential in treating autoimmune disorders and preventing organ transplant rejection.[3][4] This technical guide provides an in-depth overview of the discovery of ascomycin, focusing on its production from Streptomyces hygroscopicus, detailing experimental protocols for its isolation and analysis, and illustrating the key biological pathways involved in its biosynthesis and mechanism of action. Quantitative data from various studies are summarized to provide a comparative analysis of production yields under different conditions.
Introduction
The discovery of ascomycin originated from screening programs aimed at identifying novel antifungal agents.[4] It was isolated from Streptomyces hygroscopicus var. ascomyceticus and was later found to possess significant immunosuppressive activity.[5][6] This activity stems from its ability to inhibit calcineurin, a key enzyme in the T-cell activation pathway, after forming a complex with the immunophilin FKBP12.[3][7] This mechanism is shared with tacrolimus, making ascomycin a valuable compound for immunological research and drug development.[8] Pimecrolimus, a derivative of ascomycin, is a clinically approved treatment for atopic dermatitis.[4][5]
Production of Ascomycin from Streptomyces hygroscopicus
The production of ascomycin is primarily achieved through submerged fermentation of various strains of Streptomyces hygroscopicus.[4][9] Over the years, significant efforts have been made to enhance the yield of ascomycin through strain improvement, media optimization, and process control.
Strain Improvement
The original producing strain, Streptomyces hygroscopicus ATCC 14891, has been subjected to various mutagenesis techniques to develop high-yielding mutants.[5] One effective method has been the use of atmospheric and room temperature plasma (ARTP) mutagenesis, which has resulted in strains with significantly increased ascomycin production.[5]
Fermentation Media and Conditions
The composition of the fermentation medium plays a critical role in the final yield of ascomycin. Key components include carbon sources, nitrogen sources, and trace elements. Optimization of these components has led to substantial improvements in production.
Table 1: Comparison of Ascomycin Production under Different Fermentation Conditions
| Strain | Fermentation Method | Key Media Components | Optimized Parameters | Ascomycin Yield (mg/L) | Reference |
| S. hygroscopicus ATCC 14891 | Shake Flask | Soluble starch, peanut meal, soybean oil | - | ~373.8 | [5] |
| S. hygroscopicus SFK-36 (mutant) | Shake Flask | Soluble starch (81.0 g/L), peanut meal (57.4 g/L), soybean oil (15.8 g/L) | pH 6.5, 28°C, 44-48h seed age | 1466.3 | [5][10] |
| S. hygroscopicus SFK-36 (mutant) | 5 L Fermenter | Optimized medium | Controlled pH and dissolved oxygen | 1476.9 | [5][11] |
| S. hygroscopicus var. ascomyceticus FS35 | Shake Flask | Starch (22 g/L), dextrin (52 g/L) | Co-overexpression of phaC and fkbU | 626.30 | [12] |
| S. hygroscopicus var. ascomyceticus ATCC 14891 | Shake Flask | Addition of 0.8% n-butanol at 27h | - | 569.4 | [13][14] |
| S. hygroscopicus var. ascomyceticus FS35 | Shake Flask | Addition of resin HP20 | - | 460 | [15] |
| S. hygroscopicus var. ascomyceticus SA68 (mutant) | Shake Flask | Addition of 3 g/L shikimic acid at 24h | - | 450 | [6][16] |
Experimental Protocols
Strain Mutagenesis using Atmospheric and Room Temperature Plasma (ARTP)
This protocol describes a method for generating high-yielding mutants of S. hygroscopicus.[5]
-
Spore Suspension Preparation: Harvest spores from a fresh slant medium of S. hygroscopicus ATCC 14891. Prepare a spore suspension of approximately 107 spores/mL.[5]
-
ARTP Treatment: Place 10 µL of the spore suspension onto a sterile stainless-steel plate. Irradiate the sample using an ARTP Mutagenesis Breeding Machine with the following parameters:
-
Radiofrequency power input: 100 W
-
Gas flow of pure helium: 10 L/min
-
Distance between plasma torch nozzle and sample plate: 2 mm
-
Treatment duration: Varied (e.g., 0, 30, 60, 90, 120, 150 seconds) to determine optimal exposure.[5]
-
-
Mutant Screening: Inoculate the treated spores into fermentation medium in shaking flasks. After a suitable incubation period, analyze the ascomycin yield from each mutant to identify high-producing strains.[5]
Fermentation of S. hygroscopicus for Ascomycin Production
This protocol outlines the general procedure for submerged fermentation.[5]
-
Seed Culture Preparation: Inoculate spores of S. hygroscopicus into a seed medium (e.g., corn steep liquor, glucose, cottonseed meal, KH2PO4) in a flask. Incubate at 28°C and 200 rpm.[5]
-
Production Culture: Transfer a 10% (v/v) seed culture into a production fermentation medium in a larger flask or a fermenter. The production medium composition is critical and should be optimized (see Table 1).[5]
-
Incubation: Incubate the production culture at 28°C with agitation (e.g., 200 rpm) for a specified duration (e.g., up to 192 hours).[4][5] Monitor parameters such as pH and dissolved oxygen in a fermenter.
Extraction and Quantification of Ascomycin
This protocol describes the extraction of ascomycin from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).[5]
-
Extraction: Dilute the fermentation broth with four volumes of acetone. Subject the mixture to ultrasonication (e.g., 50 Hz for 20 min) to lyse the cells, as ascomycin is an intracellular metabolite.[4][5] Centrifuge the mixture to pellet cell debris.
-
Sample Preparation: Filter the supernatant through a 0.22 µm filter.[5]
-
HPLC Analysis: Analyze the filtered supernatant by HPLC. A typical setup includes:
-
Column: C18 column (e.g., Hypersil BDS C18, 5 µm, 4.6 × 150 mm)
-
Mobile Phase: Acetonitrile and deionized water (e.g., 65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 55°C[5]
-
-
Quantification: Use a standard curve prepared with a known concentration of ascomycin standard to quantify the yield in the samples.[5]
Biosynthesis and Mechanism of Action
Ascomycin (FK520) Biosynthesis Pathway
Ascomycin is a polyketide synthesized by a type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).[17] The biosynthesis starts with a chorismate-derived starter unit, (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC).[7][18] The enzyme FkbO, a chorismatase, catalyzes the first committed step in the formation of this starter unit.[7][19] The polyketide chain is then assembled from malonyl-CoA and methylmalonyl-CoA extender units.[6]
References
- 1. Ascomycin - Wikipedia [en.wikipedia.org]
- 2. Ascomycin | C43H69NO12 | CID 5282071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ascomycin and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioprocess and genetic engineering aspects of ascomycin production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of ascomycin production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Increasing the Ascomycin Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB [frontiersin.org]
- 7. Biosynthesis of the immunosuppressants FK506, FK520, and rapamycin involves a previously undescribed family of enzymes acting on chorismate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ascomycin and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptomyces hygroscopicus - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of ascomycin production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced ascomycin production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Increasing the Ascomycin Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. pnas.org [pnas.org]
